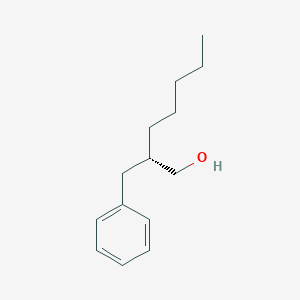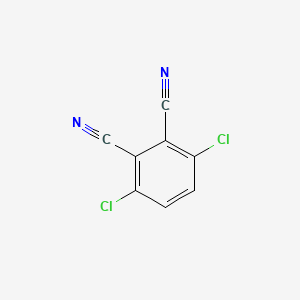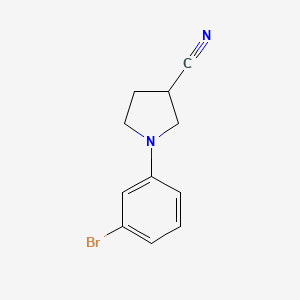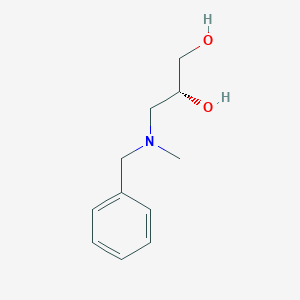
(R)-3-(Benzyl(methyl)amino)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Benzyl(methyl)amino)propane-1,2-diol is a chiral compound with significant importance in various scientific fields. This compound features a benzyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyl(methyl)amino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methylamine, and epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process is optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
®-3-(Benzyl(methyl)amino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
®-3-(Benzyl(methyl)amino)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
- ®-3-(Benzylamino)propane-1,2-diol
- ®-3-(Methylamino)propane-1,2-diol
- ®-3-(Phenyl(methyl)amino)propane-1,2-diol
Uniqueness
®-3-(Benzyl(methyl)amino)propane-1,2-diol stands out due to its unique combination of benzyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of ®-3-(Benzyl(methyl)amino)propane-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(2R)-3-[benzyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1 |
InChIキー |
HGPHYOVGIFFHJB-LLVKDONJSA-N |
異性体SMILES |
CN(CC1=CC=CC=C1)C[C@H](CO)O |
正規SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
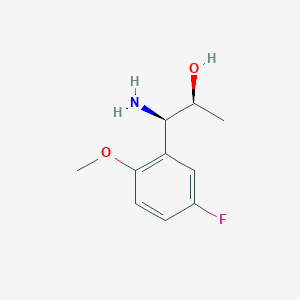
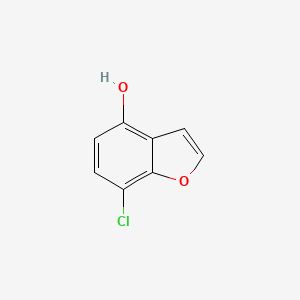
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
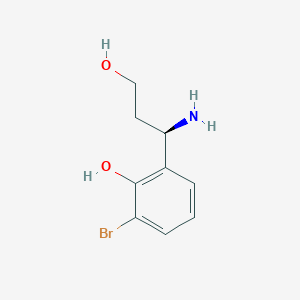
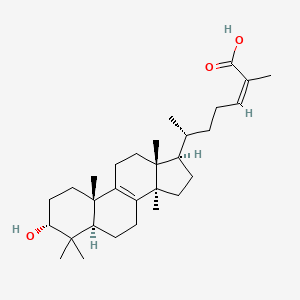
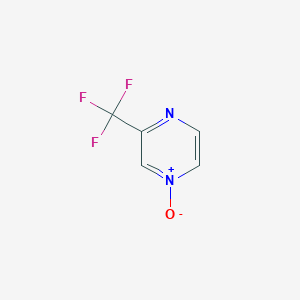
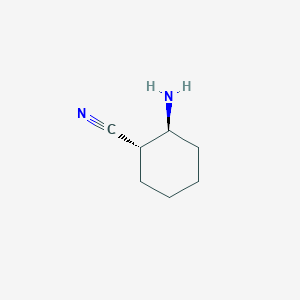
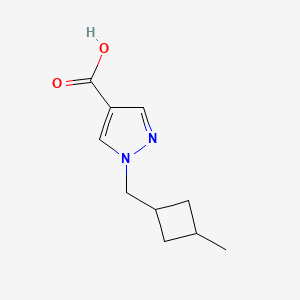

![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)
